![molecular formula C14H17NO2 B13757377 2-[2-(1-Naphthylamino)ethoxy]ethanol CAS No. 53815-85-3](/img/structure/B13757377.png)
2-[2-(1-Naphthylamino)ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-Naphthylamino)ethoxy]ethanol is an organic compound with the molecular formula C14H17NO2 It is known for its unique structure, which includes a naphthyl group attached to an aminoethoxyethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Naphthylamino)ethoxy]ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 1-naphthylamine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a solvent such as ethanol or methanol, at a temperature range of 50-100°C.
Procedure: The reactants are mixed and heated, allowing the ethylene oxide to react with the amino group of 1-naphthylamine, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix and heat the reactants.
Purification: The product is purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
2-[2-(1-Naphthylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthyl derivatives.
Substitution: Various substituted naphthylaminoethoxyethanol derivatives.
科学的研究の応用
2-[2-(1-Naphthylamino)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(1-Naphthylamino)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
類似化合物との比較
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a naphthylamino group.
2-[2-(Diethylamino)ethoxy]ethanol: Contains a diethylamino group instead of a naphthylamino group.
Uniqueness
2-[2-(1-Naphthylamino)ethoxy]ethanol is unique due to its naphthyl group, which imparts distinct chemical properties and potential applications. The presence of the naphthyl group enhances its ability to interact with biological molecules, making it a valuable compound in research and industry.
特性
CAS番号 |
53815-85-3 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
2-[2-(naphthalen-1-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C14H17NO2/c16-9-11-17-10-8-15-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,15-16H,8-11H2 |
InChIキー |
LKDJOSCYSCYSJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


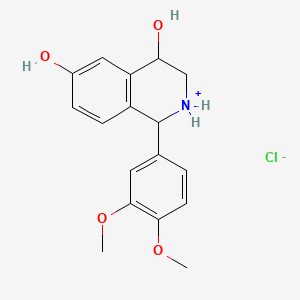
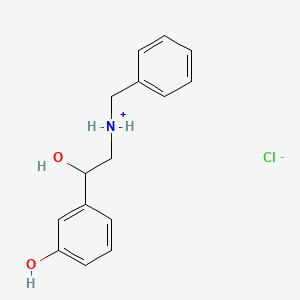
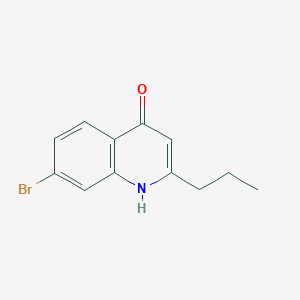
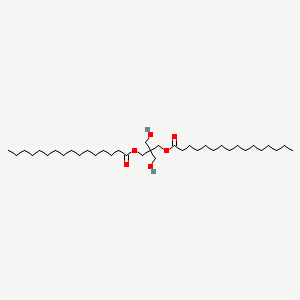
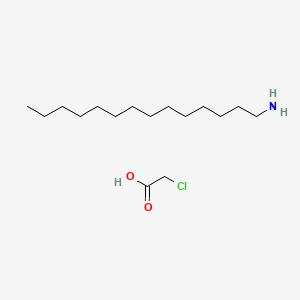
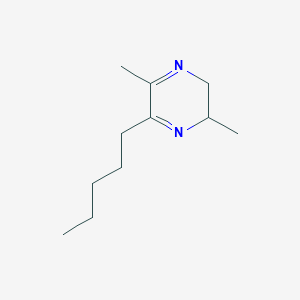

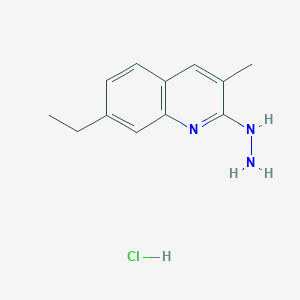

![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)

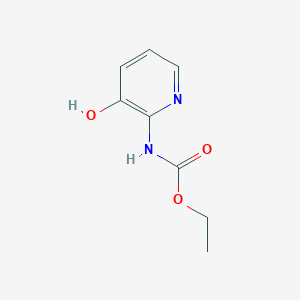
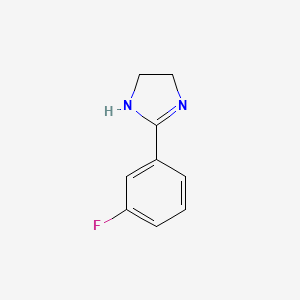
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
